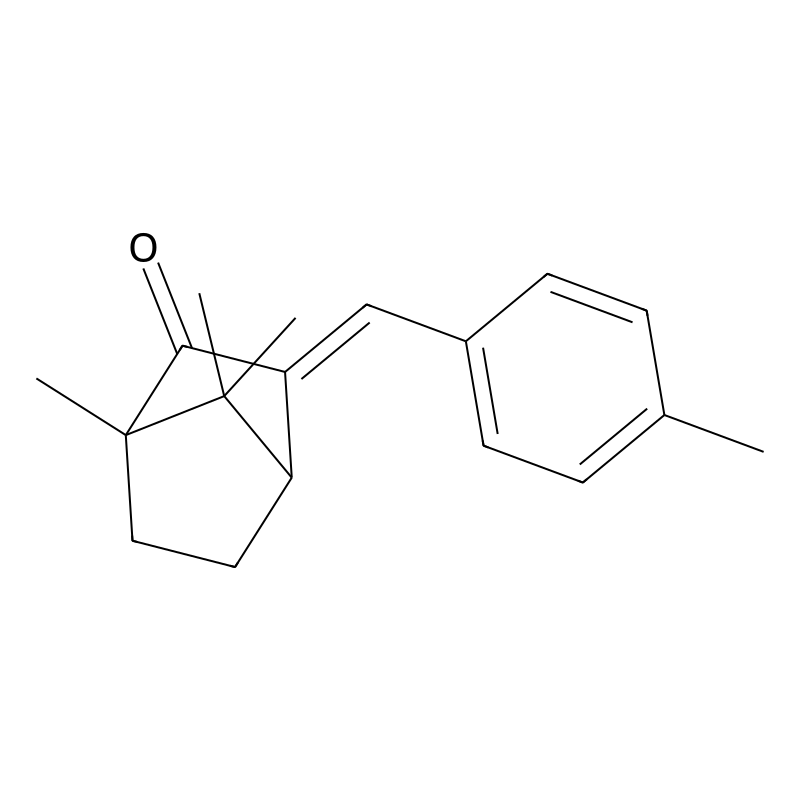

3-(4'-Methylbenzylidene)camphor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

3-(4'-Methylbenzylidene)camphor (4-MBC, CAS: 36861-47-9) is a highly lipophilic, camphor-derived organic UV-B filter characterized by a strong molar absorption coefficient of 24,500 M⁻¹ cm⁻¹ at its 300 nm maximum. While historically utilized in personal care formulations, its modern procurement is increasingly driven by its utility as a robust UV stabilizer in polymer matrices and as an essential analytical reference standard. Its value in material science stems from its documented photostability, achieved via reversible trans-cis isomerization, which prevents the rapid photodegradation seen in earlier-generation UV filters. Additionally, its well-documented interaction with endocrine pathways makes it a critical benchmark compound for environmental monitoring and in vitro toxicological assays[1].

Generic substitution of 4-MBC with common UV-B absorbers like Octinoxate (OMC) or PABA derivatives frequently compromises long-term material performance and analytical accuracy. In high-irradiation environments, OMC undergoes irreversible photodegradation, leading to a rapid loss of UV-protective efficacy and potential destabilization of the surrounding polymer or formulation matrix. In contrast, 4-MBC maintains its spectral integrity through continuous, reversible photo-isomerization. Furthermore, in environmental and toxicological testing, substituting 4-MBC with generic xenoestrogens fails to replicate its specific binding profile to estrogen (ERβ) and thyroid receptors, rendering alternative compounds unsuitable as reference standards for tracing recreational water contamination or microplastic adsorption [1].

Photostability and Spectral Retention Under UV Irradiation

Under continuous solar or UV irradiation, 4-MBC demonstrates sustained photostability by dissipating absorbed energy through a reversible trans-cis isomerization mechanism. This allows the compound to maintain its UV spectral profile and protective efficacy over extended periods. In direct comparison, widely used alternatives like Octinoxate (OMC) experience significant irreversible photodegradation, resulting in a measurable loss of UV absorbance and the generation of photoproducts that can alter formulation stability[1].

| Evidence Dimension | Photochemical Degradation Pathway |

| Target Compound Data | Reversible trans-cis isomerization (maintains UV spectral profile) |

| Comparator Or Baseline | Octinoxate (OMC): Irreversible photodegradation and loss of absorbance |

| Quantified Difference | Sustained vs. degrading UV-B absorption capacity |

| Conditions | Continuous UV/solar irradiation in formulation or polymer matrix |

Ensures long-lasting UV stabilization in materials without the need for supplementary photostabilizers.

High-Efficiency UV-B Molar Extinction

4-MBC exhibits a highly efficient electronic transition in the UV-B range, characterized by a maximum absorption peak at 300 nm. Quantitative spectral analysis confirms a large molar absorption coefficient of 24,500 M⁻¹ cm⁻¹. This significantly exceeds the baseline threshold of 1,000 M⁻¹ cm⁻¹ required for functional photoreactivity and effective UV absorption, allowing for lower concentration requirements in target applications compared to less efficient aliphatic or un-conjugated aromatic alternatives [1].

| Evidence Dimension | Molar Absorption Coefficient (ε) at λmax |

| Target Compound Data | 24,500 M⁻¹ cm⁻¹ (at 300 nm) |

| Comparator Or Baseline | Baseline functional UV absorption threshold: 1,000 M⁻¹ cm⁻¹ |

| Quantified Difference | >24-fold higher than the minimum functional threshold |

| Conditions | Spectrophotometric analysis at 300 nm |

Allows formulators and material scientists to achieve target UV-B protection levels using lower mass fractions of the additive.

Receptor-Specific Benchmarking for Endocrine Disruption Assays

As an analytical reference standard, 4-MBC provides a highly specific, moderate-potency xenoestrogen profile. In human endometrial Ishikawa cell assays, 4-MBC induces ERβ-mediated transactivation at concentrations above 1 μM. When compared to highly potent phytoestrogens like Genistein or endogenous estrogens, 4-MBC exhibits a lower estrogenic potency but a distinct receptor interaction profile, acting as both a weak agonist and an effective antagonist for ERα and ERβ. This specific dose-response behavior makes it an indispensable calibrator for in vitro endocrine disruption screening [1].

| Evidence Dimension | ERβ Transactivation Threshold and Potency |

| Target Compound Data | Activation at >1 μM (moderate/weak xenoestrogen profile with antagonist properties) |

| Comparator Or Baseline | Genistein / Bisphenol A (High potency, lower concentration thresholds) |

| Quantified Difference | Distinct moderate-potency calibration baseline vs. high-potency phytoestrogens |

| Conditions | In vitro human endometrial Ishikawa cell transactivation assay |

Provides a reliable, environmentally relevant benchmark for calibrating toxicological screening panels.

High-Affinity Adsorption for Microplastic Transport Modeling

Due to its pronounced lipophilicity and hydrophobic characteristics, 4-MBC demonstrates a strong tendency to adsorb onto textile-derived microplastic fibers (MPFs) in aquatic environments. In batch experiments utilizing an initial 4-MBC concentration of 100 µg/L, the compound rapidly partitioned onto MPFs. This high sorption affinity contrasts with hydrophilic wastewater contaminants, which remain primarily in the aqueous phase. Consequently, 4-MBC is heavily utilized as a quantitative tracer for modeling the carrier effect of microplastics in wastewater and surface water systems [1].

| Evidence Dimension | Microplastic Sorption Affinity |

| Target Compound Data | High adsorption onto textile-derived MPFs from a 100 µg/L aqueous matrix |

| Comparator Or Baseline | Hydrophilic baseline contaminants (low/negligible MPF partitioning) |

| Quantified Difference | Preferential solid-phase accumulation vs. aqueous retention |

| Conditions | Batch adsorption kinetics at 25 °C (50 mg MPFs in 50 mL solution) |

Validates the compound's procurement as a specialized analytical standard for environmental fate and microplastic pollution studies.

Polymer and Coating UV Stabilization

Capitalizing on its reversible trans-cis isomerization and high molar extinction coefficient, 4-MBC is incorporated into specialized plastics and clear coatings to prevent photo-degradation, providing sustained UV-B absorption compared to irreversible filters like OMC [1].

Environmental Monitoring and LC-MS/MS Standards

Procured as a high-purity analytical standard to trace recreational water contamination and quantify the adsorption of hydrophobic pollutants onto microplastic fibers in wastewater treatment effluents [2].

In Vitro Endocrine Disruptor Screening Panels

Utilized as a standardized xenoestrogen reference material in cellular assays (e.g., Ishikawa cells) to calibrate ERα/ERβ transactivation and thyroid axis interference models, providing a distinct moderate-potency benchmark against natural estrogens [3].

References

- [1] Radice, M., et al. (2023). Ultraviolet Filters for Cosmetic Applications. MDPI Cosmetics, 10(4), 108.

- [2] Environmental Fate of 4-Methylbenzylidene Camphor: Adsorption Behavior on Textile-Derived Microplastic Fibers. MDPI Materials, 2025.

- [3] Schlumpf, M., et al. (2004). Activation of estrogen receptor α and ERβ by 4-methylbenzylidene-camphor in human and rat cells. Toxicology, 199(2-3), 109-120.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 435 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 429 of 435 companies with hazard statement code(s):;

H400 (84.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (90.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The urine concentration of 4 ng/mL and 4 ng/mL of enzacamene were observed in female and male volunteers, respectively. In a rat pharmacokinetic study, most of orally administered enzacamene was recovered in in feces as 3-(4-carboxybenzylidene)camphor and, to a smaller extent, as 3-(4-carboxybenzylidene)-6-hydroxycamphor. Glucuronides of both metabolites were also detectable in faces. In urine, one isomer of 3-(4-carboxybenzylidene)hydroxycamphor was the predominant metabolite [3-(4-carboxybenzylidene)-6-hydroxycamphor], the other isomers and 3-(4-carboxybenzylidene)camphor were only minor metabolites excreted with urine. Enterohepatic circulation of glucuronides derived from the two major 4-MBC metabolites may explain the slow excretion of 4-MBC metabolites with urine and the small percentage of the administered doses recovered in urine.

No pharmacokinetic data available.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Dates

Explore Compound Types